molecular formula C16H12ClN5O3 B2748776 N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-32-0

N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2748776
CAS RN: 1396886-32-0
M. Wt: 357.75
InChI Key: FVGQBNCUVBYRMO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, commonly known as CB-PIC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CB-PIC is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

  • Rajurkar and Pund (2014) synthesized a similar compound, 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, and found that it showed promising in vitro antimicrobial and antifungal activity against organisms like E.coli and S.aureus, as well as antifungal activity against A.niger and S. cerevisiae. The study highlighted that the addition of different functional groups had varying effects on activity, especially when electron-withdrawing groups were incorporated (Rajurkar & Pund, 2014).

Antitumor and Antimicrobial Applications

  • Riyadh (2011) explored the use of N-arylpyrazole-containing enaminones in the synthesis of substituted pyrazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, as well as evaluated antimicrobial activity (Riyadh, 2011).

Functionalization and Chemical Reactions

  • A study by Bisballe et al. (2018) discussed the functionalization of similar oxazolo[4,5-b]pyrazines by deprotometallation. They observed varying regioselectivities depending on the substituents, which has implications for the synthesis of derivatives for biological applications (Bisballe et al., 2018).

Metal-Involved Solvothermal Interconversions

  • Li et al. (2010) studied solvothermal reactions involving pyrazinyl substituted azole derivatives, including the synthesis of various crystalline materials with potential applications in various fields (Li et al., 2010).

Novel Synthesis Methods

  • Khazaei et al. (2015) developed an efficient and homogeneous catalyst for the synthesis of pyrazine derivatives, demonstrating a green chemistry approach with high yields and short reaction times (Khazaei et al., 2015).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGQBNCUVBYRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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